molecular formula C26H24ClN3O3 B11428074 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11428074
M. Wt: 461.9 g/mol
InChI Key: DRLIEASNQVJXTM-UHFFFAOYSA-N
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Description

4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,5-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines and pyrrolidinones This compound is characterized by its unique structure, which includes a benzodiazepine ring fused with a pyrrolidinone ring, and substituted with a chlorophenyl and dimethoxyphenyl groups

Preparation Methods

The synthesis of 4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,5-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE involves multiple steps, starting with the preparation of the benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization. The pyrrolidinone ring is then introduced via a nucleophilic substitution reaction, using appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,5-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,5-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine moiety is known to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact pathways and molecular targets may vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar compounds include other benzodiazepines and pyrrolidinones, such as diazepam, lorazepam, and piracetam Compared to these compounds, 4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,5-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its specific substitution pattern and the combination of benzodiazepine and pyrrolidinone rings

Properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9 g/mol

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O3/c1-32-19-11-12-24(33-2)23(14-19)29-16-18(13-25(29)31)26-28-21-9-5-6-10-22(21)30(26)15-17-7-3-4-8-20(17)27/h3-12,14,18H,13,15-16H2,1-2H3

InChI Key

DRLIEASNQVJXTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl

Origin of Product

United States

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